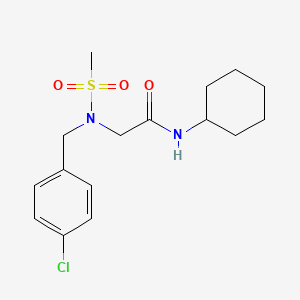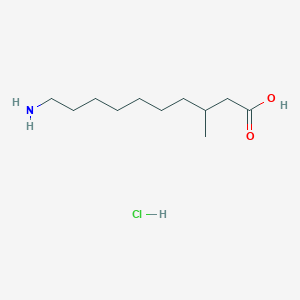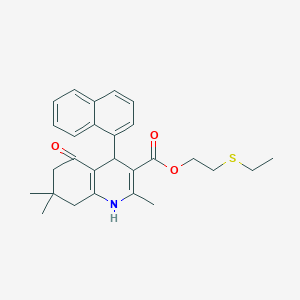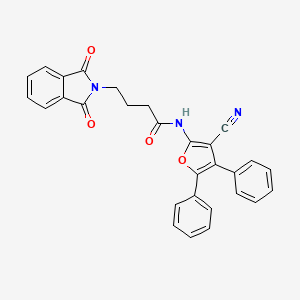![molecular formula C25H22N4O2 B5020150 2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5020150.png)
2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide, also known as EPCQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division by targeting tubulin polymerization. 2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide has also been shown to induce apoptosis by activating caspase-dependent pathways and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. 2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide has also been shown to have antimicrobial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide has several advantages for lab experiments, including its high potency and selectivity against cancer cells and bacteria. However, its low solubility in water and poor bioavailability limit its potential therapeutic applications.
Future Directions
There are several future directions for research on 2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide, including the development of more efficient synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications in various diseases. 2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide also has potential for use in combination therapy with other drugs to enhance its efficacy and reduce its limitations.
Synthesis Methods
2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide can be synthesized using a multi-step process that involves the reaction of 2-ethoxyaniline with 2-chloroacetyl chloride, followed by the condensation of the resulting product with 3-pyridinecarboxaldehyde and 4-chloroquinoline-3-carbohydrazide. The final product is obtained through the cyclization of the intermediate compound.
Scientific Research Applications
2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide has been studied for its potential therapeutic applications in various scientific fields, including cancer research, neuropharmacology, and infectious diseases. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide has been shown to have neuroprotective effects against oxidative stress and inflammation in animal models of neurodegenerative diseases. 2-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]-4-quinolinecarbohydrazide has also been studied for its potential use as an antimicrobial agent against gram-positive and gram-negative bacteria.
properties
IUPAC Name |
2-(2-ethoxyphenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c1-3-31-24-13-7-5-11-20(24)23-15-21(19-10-4-6-12-22(19)27-23)25(30)29-28-17(2)18-9-8-14-26-16-18/h4-16H,3H2,1-2H3,(H,29,30)/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSPYMKXLCUOCP-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=C(C)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C(\C)/C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chlorobenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol dihydrochloride](/img/structure/B5020076.png)
![N~1~-allyl-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5020083.png)

![3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-ethyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5020099.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)imino]methyl}phenol](/img/structure/B5020100.png)
![4-benzyl-3-[(2-fluorobenzyl)thio]-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B5020104.png)

![methyl 3-[4-(4-chlorophenyl)-1-piperazinyl]propanoate](/img/structure/B5020126.png)


![ethyl 4-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5020145.png)
![allyl [(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5020149.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-isopropylglycinamide](/img/structure/B5020164.png)